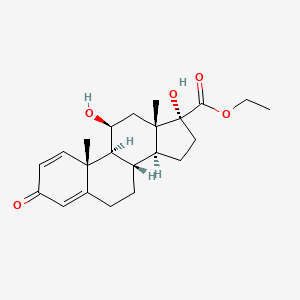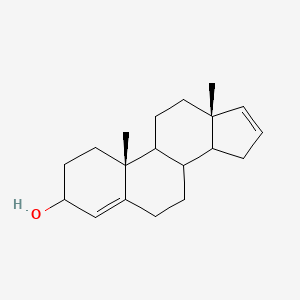
6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)-androsta-1,4-diene-17-carbothioic acid, S-((3S)-tetrahydro-2-oxo-3-furanyl) ester, (6alpha,11beta,16alpha,17alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zoticasone propionate is a synthetic glucocorticoid receptor agonist. It was initially developed by GSK Plc for the treatment of immune system diseases, respiratory diseases, and infectious diseases . This compound is known for its potent anti-inflammatory and immunosuppressive properties.
Preparation Methods
Industrial Production Methods: Industrial production of zoticasone propionate typically involves large-scale chemical synthesis using advanced organic chemistry techniques. The process is designed to ensure high purity and yield of the final product. Specific details on the industrial production methods are not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions: Zoticasone propionate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a model compound for studying glucocorticoid receptor agonists and their chemical properties.
Biology: Research focuses on its effects on cellular processes and its potential as a therapeutic agent for immune and respiratory diseases.
Industry: It is used in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Zoticasone propionate exerts its effects by binding to glucocorticoid receptors, which are part of the steroid hormone receptor family. Upon binding, it activates these receptors, leading to the modulation of gene expression and the suppression of inflammatory responses . The molecular targets and pathways involved include the inhibition of nuclear factor kappa B (NF-κB) and the reduction of pro-inflammatory cytokine production.
Comparison with Similar Compounds
- Fluticasone propionate
- Mometasone furoate
- Ciclesonide
Comparison: Zoticasone propionate is unique due to its specific chemical structure and the presence of fluorine atoms, which enhance its potency and stability. Compared to similar compounds like fluticasone propionate and mometasone furoate, zoticasone propionate has shown distinct pharmacokinetic properties and a different profile of receptor binding affinity .
Properties
CAS No. |
192056-77-2 |
|---|---|
Molecular Formula |
C28H34F2O7S |
Molecular Weight |
552.6 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-[(3S)-2-oxooxolan-3-yl]sulfanylcarbonyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C28H34F2O7S/c1-5-22(33)37-28(24(35)38-20-7-9-36-23(20)34)14(2)10-16-17-12-19(29)18-11-15(31)6-8-25(18,3)27(17,30)21(32)13-26(16,28)4/h6,8,11,14,16-17,19-21,32H,5,7,9-10,12-13H2,1-4H3/t14-,16+,17+,19+,20+,21+,25+,26+,27+,28+/m1/s1 |
InChI Key |
POTREZAYKLAUSX-PIOZOLAZSA-N |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)S[C@H]5CCOC5=O |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SC5CCOC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


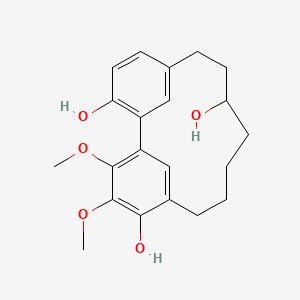
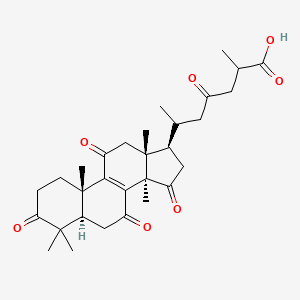
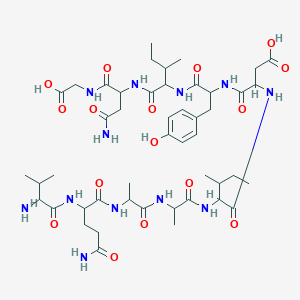
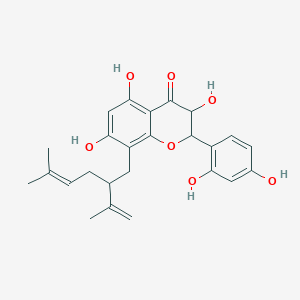
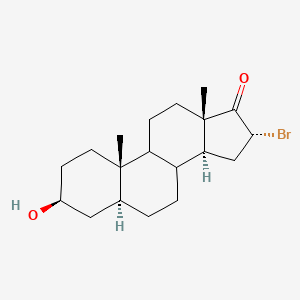
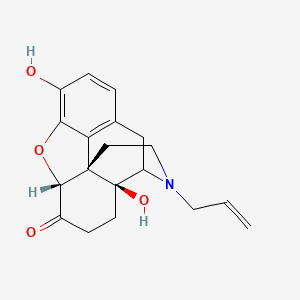
![(2S,3S)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B10858094.png)

![S-[6-[[5-[5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(5E,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate](/img/structure/B10858107.png)
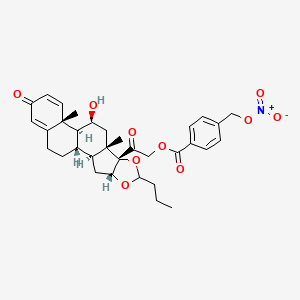
![[2-(11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] 4-(nitrooxymethyl)benzoate](/img/structure/B10858125.png)
